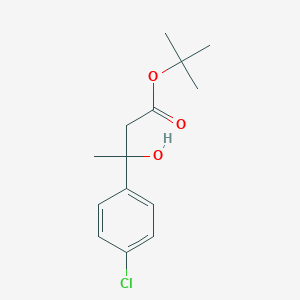
1,4-Thiatellurane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Thiatellurane: is a heterocyclic compound containing both sulfur and tellurium atoms within a five-membered ring structure. This unique combination of elements imparts distinct chemical properties to the compound, making it of interest in various fields of research, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Thiatellurane can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride with a suitable sulfur-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to facilitate the formation of the thiatellurane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1,4-Thiatellurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The sulfur and tellurium atoms in the ring can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and sulfur dioxide.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted thiatellurane derivatives.
Scientific Research Applications
1,4-Thiatellurane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotellurium compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with cellular components.
Industry: this compound is investigated for its potential use in materials science, particularly in the development of novel semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1,4-Thiatellurane involves its interaction with molecular targets through its sulfur and tellurium atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
1,4-Thioxane: Contains sulfur in a six-membered ring structure.
1,4-Tellurane: Similar structure but lacks sulfur.
1,4-Dithiins: Contains two sulfur atoms in a six-membered ring.
Uniqueness: 1,4-Thiatellurane is unique due to the presence of both sulfur and tellurium in a five-membered ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
1784-73-2 |
|---|---|
Molecular Formula |
C4H8STe |
Molecular Weight |
215.8 g/mol |
IUPAC Name |
1,4-thiatellurane |
InChI |
InChI=1S/C4H8STe/c1-3-6-4-2-5-1/h1-4H2 |
InChI Key |
ZZIMUFOKZUWXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Te]CCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


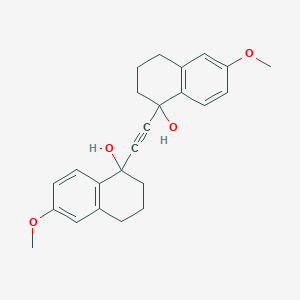
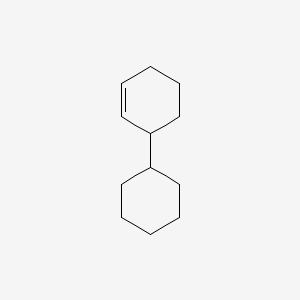
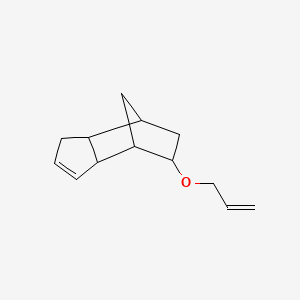
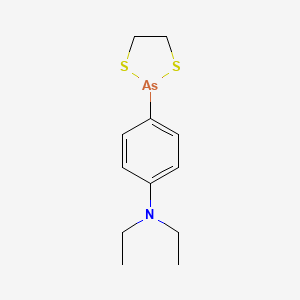
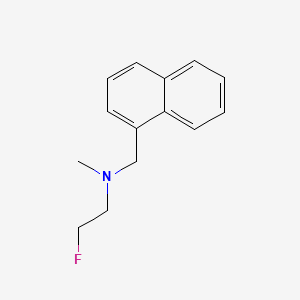
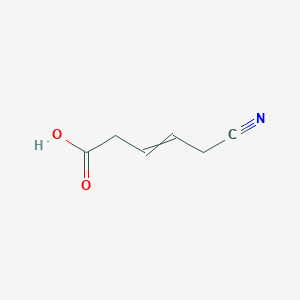
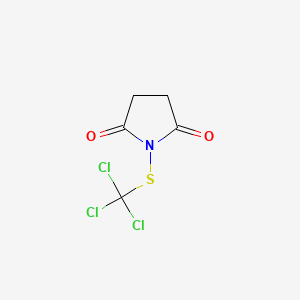


![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
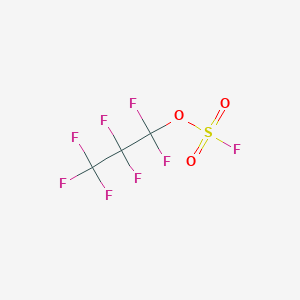
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)

